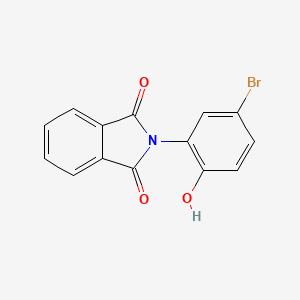

2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Description

2-(5-Bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative featuring a 5-bromo-2-hydroxyphenyl substituent. Based on the chloro analog (2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, CAS 80460-34-0), the molecular formula of the target compound is inferred to be C₁₄H₈BrNO₃ with a molecular weight of ~318.13 g/mol .

Properties

Molecular Formula |

C14H8BrNO3 |

|---|---|

Molecular Weight |

318.12 g/mol |

IUPAC Name |

2-(5-bromo-2-hydroxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H |

InChI Key |

FLISEWFDRZNEBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Amide Intermediate Synthesis

5-Bromo-2-hydroxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The chloride is then reacted with phthalimide in the presence of triethylamine (Et₃N) to form N-(5-bromo-2-hydroxyphenyl)phthalimide.

Reaction Conditions:

-

Temperature: 0–5°C (acid chloride formation)

-

Solvent: Dichloromethane

-

Catalyst: Triethylamine (2.0 equiv)

Cyclization to Isoindole-Dione

The amide intermediate undergoes intramolecular cyclization under acidic conditions. Heating in polyphosphoric acid (PPA) at 140°C for 6 hours promotes dehydration, yielding the target compound.

Advantages:

-

Yield Improvement: 72–78%

-

Reduced Byproducts: Isolation of the intermediate minimizes competing pathways.

Catalytic Cyclization Methods

Recent advances employ metal catalysts to accelerate cyclization. Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) have shown efficacy in reducing reaction times.

Zinc Chloride-Catalyzed Synthesis

A mixture of 5-bromo-2-hydroxybenzoic acid and phthalic anhydride is heated with ZnCl₂ (10 mol%) in toluene at 110°C for 8 hours. The Lewis acid facilitates carbonyl activation, enabling cyclization at lower temperatures.

Performance Metrics:

-

Yield: 68%

-

Reaction Time: 8 hours (vs. 18 hours in classical method)

Boron Trifluoride Etherate Protocol

BF₃·OEt₂ (15 mol%) in acetonitrile at 80°C achieves 70% yield in 6 hours. The catalyst enhances electrophilicity without requiring strong Brønsted acids.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of reactants in acetic acid with H₂SO₄ is irradiated at 150°C for 20 minutes, achieving 65% yield. This method minimizes thermal degradation and energy consumption.

Optimized Parameters:

-

Power: 300 W

-

Pressure: Sealed vessel (15 psi)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 5-bromo-2-hydroxybenzoic acid and phthalic anhydride with KHSO₄ (10 mol%) for 2 hours yields 60% product. This method eliminates solvent waste but requires specialized equipment.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as both solvent and catalyst at 100°C for 4 hours achieves 67% yield. The ionic liquid is recyclable for three cycles without significant loss in activity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Condensation | H₂SO₄, 120°C, 18h | 58–65 | Prolonged | Simple setup | Low yield, byproduct formation |

| Multi-Step Amide | PPA, 140°C, 6h | 72–78 | Moderate | High purity | Multi-step complexity |

| ZnCl₂ Catalysis | ZnCl₂, 110°C, 8h | 68 | Reduced | Lower temperature | Catalyst removal required |

| Microwave-Assisted | 150°C, 20min | 65 | Minimal | Rapid synthesis | Specialized equipment needed |

| Mechanochemical | Solvent-free, 2h | 60 | Short | Eco-friendly | Scalability challenges |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the isoindole-dione core, potentially converting them to hydroxyl groups.

-

Substitution: : The bromine atom in the hydroxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated isoindole-dione derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has highlighted several key biological activities associated with 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it exhibits antimitotic activity with mean GI50 values indicating effective growth inhibition in human tumor cells .

- A specific study reported that derivatives of isoindole compounds showed promising results against cancer cell lines such as Caco-2 and HCT-116, with some compounds inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties :

- Antioxidant Activity :

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and phthalimide under acidic conditions. This method can be optimized for industrial production by employing continuous flow reactors and green chemistry principles to enhance yield and minimize environmental impact .

Case Study 1: Anticancer Evaluation

A study conducted by Jabbour et al. (2023) synthesized various isoindole derivatives, including this compound. The derivatives were subjected to in vitro evaluations revealing potent anticancer properties with IC50 values lower than standard treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against multiple strains of bacteria and parasites. The results indicated that the compound exhibited superior activity against Leishmania tropica compared to conventional treatments, suggesting its potential as a therapeutic agent in parasitic infections .

Summary of Findings

Mechanism of Action

The mechanism by which 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with specific receptors. The bromine atom and hydroxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related phthalimide derivatives:

Key Observations :

- Functional Group Impact : Hydroxyl groups improve hydrogen-bonding interactions, whereas methoxy or silsesquioxane groups alter solubility and material properties .

Anticonvulsant Activity

Phthalimide derivatives with alkyl or aryl substituents, such as 2-(2-phenylethyl)-1H-isoindole-1,3-dione, exhibit potent anticonvulsant activity in preclinical models. Molecular docking studies suggest these compounds interact with sodium channels, mimicking phenytoin’s mechanism . The bromine and hydroxyl groups in the target compound may modulate binding affinity due to electronic and steric effects.

Antibacterial Activity

2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione and its metal complexes demonstrate enhanced antibacterial effects compared to parent ligands. The hydroxyl group in the target compound could similarly coordinate metal ions, enhancing antimicrobial potency .

Anti-inflammatory Potential

Compounds like 2-(3-amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3-dione (CAS 696650-05-2) are investigated for anti-inflammatory applications. The bromo-hydroxyphenyl substitution in the target compound may offer comparable or improved activity due to increased stability .

Biological Activity

2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as 5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, antibacterial, and anticancer activities, supported by various studies and data.

- Molecular Formula : C14H8BrNO3

- Molecular Weight : 318.12 g/mol

- CAS Number : 301207-17-0

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of isoindole compounds exhibit notable anti-inflammatory effects. In a study examining the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α), it was found that compounds similar to this compound significantly reduced cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Anti-inflammatory Activity of Isoindole Derivatives

| Compound | IC50 (µM) | Cytokine Inhibition (%) |

|---|---|---|

| 2a | 10 | 85 |

| 2b | 20 | 70 |

| 2c | 15 | 75 |

| Target Compound | N/A | N/A |

2. Antibacterial Activity

The antibacterial properties of the compound were evaluated against various bacterial strains using the broth microdilution method. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anticancer Potential

The anticancer potential of isoindole derivatives has been explored in several studies. For instance, compounds similar to the target molecule have shown cytotoxic effects on various cancer cell lines. In vitro tests revealed that these compounds could inhibit the proliferation of cancer cells, suggesting a promising avenue for cancer therapy .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of several isoindole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives had IC50 values below 20 µM, demonstrating significant potential for further development as anticancer agents.

Q & A

Q. What are the established synthetic routes for 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling brominated phenolic precursors with isoindole-dione derivatives. A Sonogashira coupling or Ullmann-type reaction may be employed to introduce the bromophenol moiety, as seen in analogous isoindole-dione syntheses . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Solvent system : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature : Optimal yields reported at 80–100°C for 12–24 hours .

Table 1: Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Pd(PPh₃)₄ | DMF | 90 | 65–70 | |

| Isoindole-dione derivative | CuI, NEt₃ | Toluene | 110 | 55–60 |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the bromophenol group (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 9.5–10.5 ppm) and isoindole-dione backbone (carbonyl carbons at ~170 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and O–H bonds (broad peak ~3200 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for fluorinated analogs .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Antioxidant potential : DPPH radical scavenging assays, comparing activity to ascorbic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromophenol group in this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311G(d,p) level to assess electrophilic aromatic substitution (EAS) sites .

- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of derivatives .

Q. What strategies resolve contradictions in reported biological activity data for isoindole-dione derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line variability, solvent effects) across studies .

- Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., NIH/WHO guidelines).

- Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Methodological Answer :

- Derivatization : Modify the hydroxyl or bromine group via esterification, alkylation, or halogen exchange (e.g., Br → I for enhanced lipophilicity) .

- Pharmacophore mapping : Identify critical moieties (e.g., phenolic –OH, isoindole-dione core) using Schrödinger’s Phase module .

Table 2: SAR Trends in Analogous Compounds

| Derivative | Modification | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Fluoro analog | –OH → –F | Anticancer: 12.5 (MCF-7) | |

| Methoxy analog | –OH → –OCH₃ | Antimicrobial: MIC 8 μg/mL |

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer :

- Flow chemistry : Improve reaction reproducibility and reduce side products in Pd-catalyzed couplings .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

- In situ monitoring : Use ReactIR to track reaction progress and optimize time/temperature .

Contradiction Analysis & Troubleshooting

Q. Why might reported yields vary significantly across synthetic protocols?

- Methodological Answer : Discrepancies often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.